The primary chemical reaction involving 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid, as detailed in the provided literature, is its utilization as a monomer in polycondensation reactions []. This involves reacting the diacid with various aromatic diamines, such as p-phenylenediamine (p-PDA), 4,4′-oxydianiline (ODA), and others, to produce a series of fluorinated polyimides [].
Solubility: The resulting polyimides show excellent solubility in a wide range of organic solvents, including polar aprotic solvents like NMP, DMAc, and DMF, as well as some low boiling point solvents like chloroform, THF, and acetone []. This enhanced solubility is attributed to the presence of fluorine atoms and trifluoromethyl groups in the polymer backbone, which decrease intermolecular interactions and increase chain flexibility [].
Thermal Stability: These polyimides exhibit high thermal stability, with glass transition temperatures ranging from 232 to 322 °C and temperatures for 5% weight loss in nitrogen ranging from 500 to 530 °C []. This robust thermal stability is attributed to the strong electron-withdrawing nature of fluorine and the trifluoromethyl group, which enhances the rigidity and thermal resistance of the polymer chain [].
Mechanical Properties: Films cast from these polyimides display outstanding mechanical strength and flexibility, with tensile strengths reaching 80.5–133.2 MPa and elongations at break of 7.1–12.6% [].
Dielectric Properties: The fluorinated polyimides exhibit low dielectric constants (2.75–3.02), low dissipation factors (1.27–4.50 × 10−3), and low moisture absorption (<1.3%) []. These properties are highly desirable for applications in microelectronics and electrical insulation.
The primary application of 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid, based on the provided literature, is in the synthesis of fluorinated polyimides []. These polymers, due to their unique combination of properties, find applications in various fields, including:
High-Performance Materials: The exceptional thermal stability, mechanical strength, and chemical resistance of these polyimides make them suitable for use in demanding environments, such as aerospace components, automotive parts, and high-temperature insulation [].
Microelectronics and Optoelectronics: The low dielectric constants, low dissipation factors, and high thermal stability of fluorinated polyimides are highly desirable for applications in microelectronic devices, such as interlayer dielectrics, flexible circuits, and packaging materials []. Additionally, their good optical transparency makes them suitable for use in optoelectronic devices.
Membranes and Coatings: The excellent chemical resistance, thermal stability, and mechanical properties of these polyimides make them suitable for use as membranes in gas separation, water purification, and organic solvent nanofiltration []. Additionally, they can be used as protective coatings for various substrates, providing resistance to corrosion, wear, and chemical attack.
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